Hexanedioic acid, monocyclohexyl ester

説明

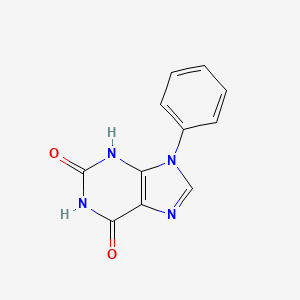

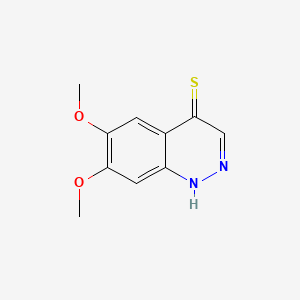

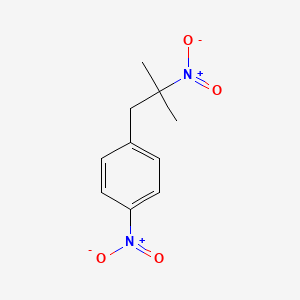

Hexanedioic acid, also known as Adipic acid, is an organic compound with the formula (CH2)4(COOH)2 . It is the most important dicarboxylic acid from an industrial perspective, mainly used as a precursor for the production of nylon . The monocyclohexyl ester of hexanedioic acid would be a derivative of this compound.

Synthesis Analysis

Adipic acid is produced by oxidation of a mixture of cyclohexanone and cyclohexanol, which is called KA oil . The monocyclohexyl ester of hexanedioic acid would likely be synthesized through an esterification process, where hexanedioic acid reacts with cyclohexanol in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of hexanedioic acid, monocyclohexyl ester, would be similar to that of hexanedioic acid, with one of the carboxylic acid groups replaced by a cyclohexyl ester group .Chemical Reactions Analysis

Esters, including this compound, typically undergo reactions where the alkoxy (OR’) group of an ester is replaced by another group. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .科学的研究の応用

Electrochromic Properties

Hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester, a derivative of hexanedioic acid, has shown potential in electrochromic devices. Its homopolymerization and copolymerization with thiophene were investigated for their electrochromic properties. These studies revealed that the polymer possesses electronic transitions suitable for electrochromic applications (Camurlu, Çırpan & Toppare, 2004).

Synthesis of Derivatives

Research on hexanedioic acid derivatives has explored new synthesis technologies. For example, a technology for synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide was developed, highlighting the acid's role in large-scale industrial production (Lan-xiang, 2011).

Catalytic Applications

1,2-Diaminocyclohexane-hexanedioic acid has been used as a catalyst for asymmetric aldol reactions. This catalytic activity demonstrates its utility in creating products with high diastereoselectivity and enantioselectivity, important in chemical synthesis (Liu et al., 2012).

Synthesis of Novel Functional Diacids

Hexanedioic acid mono-(2-carboxy-phenyl) ester was synthesized for potential use in various applications. This research underscores the versatility of hexanedioic acid derivatives in creating functional materials (Zhang Zhi-qin, 2004).

Photodegradable Polymers

Hexanedioic acid has been incorporated into photodegradable polymers. These polymers, which can be degraded upon exposure to light, have potential applications in environmentally friendly materials (Li et al., 2014).

Biodegradable Polymers

The acid has also been utilized in the synthesis of biodegradable poly(β-thioester)s, demonstrating its role in creating environmentally sustainable materials (Vandenbergh, Ranieri & Junkers, 2012).

Bio-based Production

Adipic acid, chemically related to hexanedioic acid, has been produced bio-based from renewable oils. This represents a sustainable approach to producing high-volume chemicals traditionally derived from petrochemical sources (Beardslee & Picataggio, 2012).

Surface Functionalization

Hexanedioic acid has been used in the surface functionalization of micro silver flakes, enhancing their application in electrically conductive adhesives for electronic packaging (Cui, Fan & Li, 2014).

Nanoparticle Applications

It has also been involved in the surface-ligand-exchange process for transferring up-converting nanoparticles from hydrophobic to hydrophilic, useful in biological labeling (Zhang et al., 2009).

作用機序

将来の方向性

The future directions for hexanedioic acid, monocyclohexyl ester would likely be tied to the applications and research surrounding hexanedioic acid and its derivatives. As hexanedioic acid is primarily used in the production of nylon , research could potentially explore new synthesis methods, applications, and environmental impacts.

特性

IUPAC Name |

6-cyclohexyloxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c13-11(14)8-4-5-9-12(15)16-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSJGBWCBXHQCT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCCCC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621339 | |

| Record name | 6-(Cyclohexyloxy)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54812-72-5 | |

| Record name | 6-(Cyclohexyloxy)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[3,4-bis(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B3053552.png)

![N-Methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3053556.png)